3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiophene ring, a carboxamide group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The introduction of the carboxamide group is usually done through amidation reactions, where an amine reacts with a carboxylic acid derivative. The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts specific chemical properties and potential biological activities that are not present in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18ClNOS |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-chloro-N-(2,6-diethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H18ClNOS/c1-3-12-8-7-9-13(4-2)17(12)21-19(22)18-16(20)14-10-5-6-11-15(14)23-18/h5-11H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
OBVBQWSDYUIZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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